2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a morpholine ring, an aminomethyl group, and a tert-butyl ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react to form the aminomethyl derivative.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain high-purity product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the morpholine ring and aminomethyl group.
Pathways Involved: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-morpholine-4-carboxylic acid methyl ester hydrochloride
- 2-Aminomethyl-morpholine-4-carboxylic acid ethyl ester hydrochloride
- 2-Aminomethyl-morpholine-4-carboxylic acid isopropyl ester hydrochloride
Uniqueness
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride is unique due to its tert-butyl ester group, which provides enhanced stability and solubility compared to its methyl, ethyl, and isopropyl counterparts. This makes it particularly valuable in applications requiring high solubility and stability under various conditions.
Biological Activity
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride (AMC-HCl) is a morpholine derivative with significant potential in medicinal chemistry. Its structure, characterized by an aminomethyl group and a tert-butyl ester, suggests a variety of biological activities, particularly in muscle regeneration and drug synthesis applications. This article explores the biological activity of AMC-HCl, its mechanisms of action, and relevant research findings.
The chemical formula for AMC-HCl is C10H20ClN2O3. The presence of the morpholine ring and functional groups enhances its solubility and reactivity, making it a valuable compound for biological studies.
Mechanisms of Biological Activity
- Cell Proliferation and Differentiation : AMC-HCl has been shown to activate satellite cell proliferation, which is crucial for muscle regeneration. This activity is attributed to its ability to interact with specific receptors involved in growth and repair mechanisms.
- Binding Affinity : Preliminary studies indicate that AMC-HCl exhibits binding affinity to various biological targets, potentially influencing pathways related to muscle growth and cellular repair.
- Synthesis Applications : The compound serves as an intermediate for synthesizing morpholine-based molecules with potential therapeutic properties, particularly in drug discovery.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Cell Proliferation | Activates satellite cell proliferation for muscle regeneration | |
Binding Studies | Exhibits binding affinity to receptors related to muscle growth | |
Synthesis Applications | Useful in synthesizing morpholine derivatives for drug development |
Case Study: Muscle Regeneration
A study investigated the role of AMC-HCl in promoting muscle regeneration through satellite cell activation. The results indicated that treatment with AMC-HCl significantly increased the proliferation rate of satellite cells compared to control groups. This suggests that AMC-HCl could be a candidate for therapies aimed at enhancing muscle repair following injury or atrophy.
Comparative Analysis with Similar Compounds
The structural uniqueness of AMC-HCl can be highlighted by comparing it with similar compounds:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
2-Aminomethyl-morpholine | C7H16N2O | Lacks carboxylic acid functionality; simpler structure |
Morpholine-4-carboxylic acid | C7H13NO3 | Does not have the aminomethyl group; less sterically hindered |
N-Boc-3-(aminomethyl)morpholine | C10H19N2O3 | Contains a Boc protecting group instead of a tert-butyl ester |
This comparison illustrates how AMC-HCl's dual functional groups contribute to its distinct reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMDZCABLMKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.